molecular formula C21H18Cl2O3 B14957474 3-[(2,4-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(2,4-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B14957474
M. Wt: 389.3 g/mol
InChI Key: RUELZQYRKVCOTG-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin-derived benzo[c]chromen-6-one family, characterized by a tetrahydrochromenone core substituted with a 2,4-dichlorobenzyloxy group at position 3 and a methyl group at position 4. Its molecular formula is C₂₁H₁₇Cl₂O₃, with a molecular weight of 388.27 g/mol.

Properties

Molecular Formula

C21H18Cl2O3

Molecular Weight

389.3 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C21H18Cl2O3/c1-12-19(25-11-13-6-7-14(22)10-18(13)23)9-8-16-15-4-2-3-5-17(15)21(24)26-20(12)16/h6-10H,2-5,11H2,1H3

InChI Key

RUELZQYRKVCOTG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzyl chloride and 4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 2,4-dichlorobenzyl chloride is reacted with the benzo[c]chromen-6-one derivative in the presence of the base to form the desired product. The reaction mixture is typically heated to promote the reaction and then cooled to isolate the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

3-[(2,4-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-[(2,4-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogues include:

  • Substituent type and position : Chloro, methoxy, nitro, or hydroxy groups on the benzyloxy ring.
  • Core saturation: Fully unsaturated (e.g., Urolithin B) vs. tetrahydro-saturated chromenone rings.
  • Additional functional groups : Methyl or acetyl groups at position 4.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituent(s) Core Saturation Key Properties
Target Compound C₂₁H₁₇Cl₂O₃ 2,4-Dichlorobenzyloxy, 4-Me Tetrahydro High lipophilicity (predicted); electron-withdrawing Cl groups
3-[(4-Chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one C₂₀H₁₇ClO₃ 4-Chlorobenzyloxy Tetrahydro Moderate PDE2 inhibition (IC₅₀ > 100 µM); cell-penetrating
3-((4-Methoxybenzyl)oxy)-4-methyl-tetrahydro variant C₂₂H₂₂O₄ 4-Methoxybenzyloxy, 4-Me Tetrahydro Lower electron-withdrawing effect; methoxy enhances solubility
Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) C₁₃H₈O₃ 3-Hydroxy Unsaturated Iron(III) fluorescence quenching; lower lipophilicity vs. tetrahydro forms
THU-OH (3-Hydroxy-tetrahydro variant) C₁₃H₁₂O₃ 3-Hydroxy Tetrahydro Selective Fe³⁺ sensor; saturated core stabilizes fluorescence

Fluorescent Sensing and Metal Interaction

  • THU-OH vs. Urolithin B : THU-OH’s tetrahydro core enhances fluorescence stability, enabling selective Fe³⁺ detection in aqueous environments. In contrast, Urolithin B’s unsaturated core shows rapid fluorescence quenching in the presence of Fe³⁺, attributed to π-π interactions .
  • Electron-Withdrawing Groups : Acetylated derivatives (e.g., THU-4-Ac) exhibit reduced fluorescence due to electron withdrawal, while alcohol derivatives (THU-4-ALC) restore sensitivity to metal ions . The target compound’s dichlorobenzyloxy group may enhance Fe³⁺ binding via Cl⁻ coordination, though experimental validation is needed.

Biological Activity

The compound 3-[(2,4-dichlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic derivative belonging to the class of coumarin-based compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C20H20Cl2O3C_{20}H_{20}Cl_2O_3, with a molecular weight of approximately 375.29 g/mol. The structure features a benzo[c]chromen core, which is known for various biological activities, including anti-inflammatory and neuroprotective effects.

  • Acetylcholinesterase Inhibition : Compounds with a coumarin core have been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can enhance cholinergic transmission, which is beneficial in treating neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Properties : The presence of the dichlorobenzyl group may contribute to the antioxidant activity of the compound, helping to neutralize free radicals and reduce oxidative stress .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes .

In Vitro Studies

Recent studies have evaluated the biological activity of similar coumarin derivatives. For example, a study on 4-hydroxycoumarin derivatives revealed significant AChE inhibitory activity with IC50 values ranging from 2.7 µM to higher values depending on the structural modifications . The specific activity of this compound has not been reported in detail but can be inferred from related compounds.

Case Studies

  • Alzheimer's Disease Models : In studies involving animal models of Alzheimer's disease, compounds with similar structures have shown promise in improving memory and cognitive function through AChE inhibition and antioxidant activity.
  • Neuroprotection : Research has indicated that certain coumarin derivatives can protect neuronal cells from apoptosis induced by oxidative stress, suggesting that this compound may exhibit similar protective effects.

Data Table: Biological Activities of Coumarin Derivatives

Compound NameActivity TypeIC50 Value (µM)Reference
4-HydroxycoumarinAChE Inhibition2.7
Coumarin Derivative XAntioxidant ActivityNot specified
Coumarin Derivative YAnti-inflammatoryNot specified

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